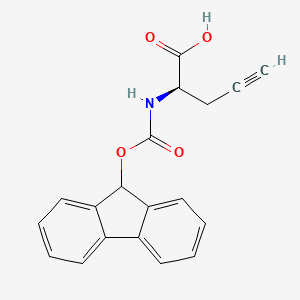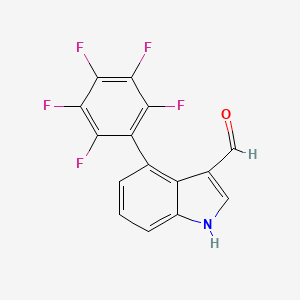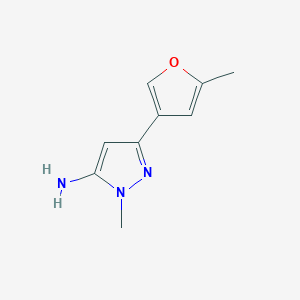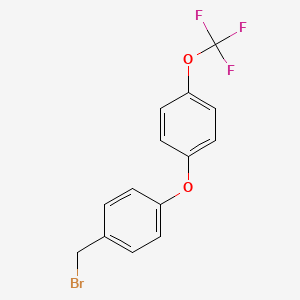
1-(Bromomethyl)-4-(4-(trifluoromethoxy)phenoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-4-(4-(trifluoromethoxy)phenoxy)benzene is an organic compound that features a bromomethyl group and a trifluoromethoxyphenoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-4-(4-(trifluoromethoxy)phenoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethoxy)phenol and 1-bromo-4-methylbenzene.
Etherification: The first step involves the etherification of 4-(trifluoromethoxy)phenol with 1-bromo-4-methylbenzene in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Bromination: The resulting intermediate is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromomethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)-4-(4-(trifluoromethoxy)phenoxy)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) in solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azides, ethers, or thioethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound may be utilized in the development of advanced materials, such as polymers and coatings, with unique properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-4-(4-(trifluoromethoxy)phenoxy)benzene would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
1-(Chloromethyl)-4-(4-(trifluoromethoxy)phenoxy)benzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-4-(4-methoxyphenoxy)benzene: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
1-(Bromomethyl)-4-(4-(trifluoromethoxy)phenoxy)benzene is unique due to the presence of both the bromomethyl and trifluoromethoxy groups, which can impart distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C14H10BrF3O2 |
|---|---|
Peso molecular |
347.13 g/mol |
Nombre IUPAC |
1-(bromomethyl)-4-[4-(trifluoromethoxy)phenoxy]benzene |
InChI |
InChI=1S/C14H10BrF3O2/c15-9-10-1-3-11(4-2-10)19-12-5-7-13(8-6-12)20-14(16,17)18/h1-8H,9H2 |
Clave InChI |
ZGIMOBGJMFVPDK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CBr)OC2=CC=C(C=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


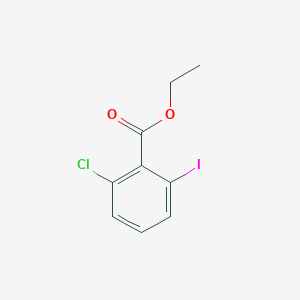

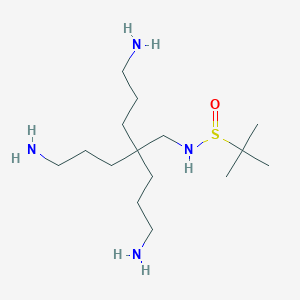
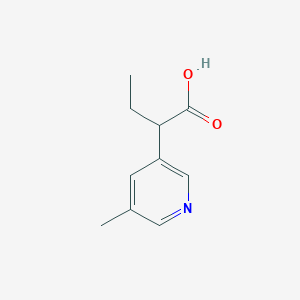
![Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate](/img/structure/B13090087.png)
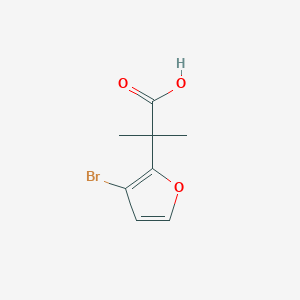

![3-bromo-5-ethyl-6-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13090108.png)
